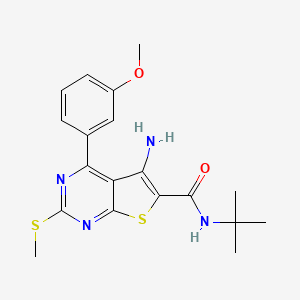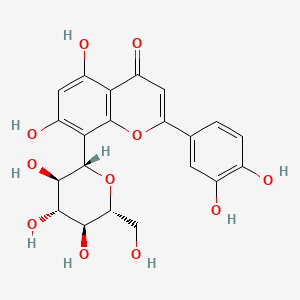
Ms-PEG8-Ms
描述
Ms-PEG8-Ms, also known as mesyl-PEG8-mesyl, is a compound formed by the combination of mesyl groups with a polyethylene glycol (PEG) spacer. The mesyl group, short for methanesulfonyl, consists of a sulfur atom bonded to two oxygen atoms and a methyl group. The PEG spacer in this compound is composed of eight ethylene glycol units. This compound is often used as a linker or spacer in chemical reactions or for modifying biomolecules .
科学研究应用
Ms-PEG8-Ms has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, this compound is used as a linker or spacer in the synthesis of complex molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile reagent for modifying various chemical structures .
Biology
In biological research, this compound is used to modify proteins and peptides through PEGylation. This process enhances the solubility, stability, and bioavailability of the modified biomolecules, making them more suitable for various biological applications .
Medicine
In medicine, PEGylated compounds derived from this compound are used in drug delivery systems. PEGylation helps to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents, leading to more effective treatments with fewer side effects .
Industry
In industrial applications, this compound is used in the production of various materials, including hydrogels and coatings. Its ability to improve the properties of these materials, such as their solubility and stability, makes it valuable in manufacturing processes .
作用机制
Target of Action
Ms-PEG8-Ms is a PEG-based PROTAC linker . It is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the proteins or peptides that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
This compound acts as a linker in the formation of PROTACs and ADCs . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein in PROTACs . In ADCs, it links the antibody to the cytotoxic drug . The mesyl groups in this compound are good leaving groups for nucleophilic substitution reactions , which facilitates the conjugation process.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific proteins targeted by the PROTACs or ADCs it helps form . By degrading specific proteins, PROTACs can influence various biochemical pathways. Similarly, ADCs can affect pathways related to the targeted antigen and the mechanism of the attached cytotoxic drug .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the PROTACs or ADCs it forms . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these larger molecules can vary widely depending on their specific structures and targets . The hydrophilic PEG spacer in this compound can increase solubility in aqueous media , potentially improving bioavailability.
Result of Action
The result of this compound’s action is the formation of PROTACs or ADCs that can selectively degrade target proteins or deliver cytotoxic drugs to target cells . This can lead to various molecular and cellular effects, depending on the specific targets of the PROTACs or ADCs .
Action Environment
The action, efficacy, and stability of this compound, and the PROTACs or ADCs it forms, can be influenced by various environmental factors . These can include the presence of other proteins or molecules, pH, temperature, and the specific cellular or tissue environment . The PEG spacer in this compound provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
生化分析
Biochemical Properties
Ms-PEG8-Ms plays a significant role in biochemical reactions, particularly in the process of PEGylation. PEGylation involves the covalent attachment of polyethylene glycol chains to proteins, peptides, or other molecules, which can improve their pharmacokinetic properties. This compound interacts with primary amine groups on proteins through nucleophilic attack, forming stable amide bonds. This interaction is facilitated by the methanesulfonyl groups, which act as leaving groups during the reaction .
The enzymes and proteins that this compound interacts with include immunoglobulins, enzymes like catalase, and therapeutic proteins. The nature of these interactions is primarily covalent, resulting in the formation of PEGylated biomolecules that exhibit enhanced stability and reduced immunogenicity .
Cellular Effects
This compound influences various cellular processes by modifying the properties of proteins and other biomolecules. In particular, PEGylation with this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, PEGylated proteins may have altered interactions with cell surface receptors, leading to changes in downstream signaling pathways. Additionally, the increased stability and solubility of PEGylated proteins can enhance their cellular uptake and distribution, impacting gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of covalent bonds between the methanesulfonyl groups and primary amine groups on target proteins. This reaction results in the attachment of polyethylene glycol chains to the proteins, which can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression. The binding interactions of this compound with biomolecules are primarily covalent, leading to the formation of stable PEGylated products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but prolonged exposure to extreme pH or temperature can lead to degradation. Long-term studies have shown that PEGylated proteins retain their enhanced stability and reduced immunogenicity over extended periods, making this compound a valuable tool for biochemical research and pharmaceutical development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively PEGylate target proteins without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as immune responses or organ toxicity. Threshold effects have been observed, where the benefits of PEGylation are maximized at optimal dosages, while higher doses may lead to diminishing returns or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein modification and degradation. The enzymes that interact with this compound include proteases and peptidases, which can cleave PEGylated proteins and release the polyethylene glycol chains. Additionally, this compound can affect metabolic flux and metabolite levels by altering the stability and solubility of target proteins, impacting their degradation and turnover rates .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The polyethylene glycol chains can enhance the solubility and stability of PEGylated proteins, facilitating their transport across cell membranes and within tissues. This compound can also affect the localization and accumulation of target proteins, leading to changes in their cellular distribution and activity .
Subcellular Localization
The subcellular localization of this compound and its PEGylated products is influenced by targeting signals and post-translational modifications. This compound can direct proteins to specific compartments or organelles within the cell, such as the endoplasmic reticulum, Golgi apparatus, or lysosomes. These targeting signals can enhance the activity and function of PEGylated proteins by ensuring their proper localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ms-PEG8-Ms involves the reaction of polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is purified through techniques such as column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as crystallization or distillation to ensure the compound meets industrial standards for purity and quality .
化学反应分析
Types of Reactions
Ms-PEG8-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group. This allows the compound to react with nucleophiles such as amines, thiols, and alcohols .
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Bases: Triethylamine, sodium hydroxide
Temperature: Typically low temperatures to prevent side reactions
Major Products
The major products formed from these reactions are typically PEGylated derivatives of the nucleophiles used. For example, reacting this compound with an amine would result in a PEGylated amine, which can be used in various applications such as drug delivery and protein modification .
相似化合物的比较
Ms-PEG8-Ms can be compared with other PEGylation reagents such as m-PEG8-Ms and other members of the MS(PEG)n series . These compounds share similar properties and applications but differ in the length of the PEG spacer and the specific functional groups attached.
Similar Compounds
m-PEG8-Ms: Contains a mesyl group and an eight-unit PEG spacer, similar to this compound.
MS(PEG)n series: Includes compounds with varying lengths of PEG spacers and different functional groups, providing a range of options for PEGylation.
Uniqueness
The uniqueness of this compound lies in its specific combination of a mesyl group and an eight-unit PEG spacer, which provides a balance of reactivity and solubility. This makes it particularly useful for applications requiring precise modifications of biomolecules and materials .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O12S2/c1-29(17,18)27-15-13-25-11-9-23-7-5-21-3-4-22-6-8-24-10-12-26-14-16-28-30(2,19)20/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSUQRYIYRXWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1677470.png)


![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)







